Hydrogen-Bond Donor Count: Zero vs. One — Enabling BBB-Penetrant Chemical Space
The target compound exhibits zero hydrogen-bond donors (HBD = 0), a critical threshold for CNS drug-likeness. The primary amine analog (3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one) and the secondary amine analog (3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one) each possess one HBD, which is known to reduce passive BBB permeation and increase P-glycoprotein efflux susceptibility [1]. The non-fluorinated analog (3-(dimethylamino)pyrrolidin-2-one) also has one HBD from the lactam NH [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 (computed by Cactvs 3.4.6.11) |
| Comparator Or Baseline | 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: HBD = 1; 3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: HBD = 1; 3-(Dimethylamino)pyrrolidin-2-one: HBD = 1 |
| Quantified Difference | Target HBD = 0; all comparators HBD = 1 (Δ = 1) |
| Conditions | Values computed by Cactvs 3.4.6.11/3.4.8.18 (PubChem release 2019.06.18/2025.04.14) |
Why This Matters
A hydrogen-bond donor count of zero is a widely accepted predictor of improved blood-brain barrier penetration, making the target compound a preferred choice for CNS-targeted library synthesis.
- [1] PubChem. (2026). Compound Summaries for CID 91623575, CID 54592868, CID 54592921, and CID 68767754. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
